Product packaging for (1S)-Spiro[4.4]nonan-1-ol(Cat. No.:CAS No. 21945-22-2)

(1S)-Spiro[4.4]nonan-1-ol

Cat. No.: B14707439
CAS No.: 21945-22-2
M. Wt: 140.22 g/mol
InChI Key: HQZIAZCARGNEME-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-Spiro[4.4]nonan-1-ol is a chiral organic compound featuring a unique spirocyclic architecture that makes it a highly valuable scaffold in synthetic organic chemistry, particularly for the development of chiral auxiliaries and ligands . The compound's core structure is a spiro[4.4]nonane system, consisting of two fused cyclopentane rings sharing a central spiro carbon atom, with a hydroxyl group located at the 1-position of one ring and a specific (S) configuration at this chiral center . This compound and its derivatives, such as the related 1,6-diol and 6-amino-1-ol analogs, have demonstrated significant research value as chiral auxiliaries in stereoselective Diels-Alder reactions . For instance, the (1S,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol derivative has been successfully applied to achieve high diastereoselective excess (de >97%) in cycloadditions with dienes like cyclopentadiene, leading to the production of enantiomerically enriched adducts (ee >97%) . The rigidity of the spiro[4.4]nonane skeleton is crucial for imposing steric constraints that effectively control the stereochemical outcome of these transformations. The chiral auxiliary can often be recovered and reused after the reaction, enhancing its practical utility . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B14707439 (1S)-Spiro[4.4]nonan-1-ol CAS No. 21945-22-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21945-22-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(4S)-spiro[4.4]nonan-4-ol

InChI

InChI=1S/C9H16O/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2/t8-/m0/s1

InChI Key

HQZIAZCARGNEME-QMMMGPOBSA-N

Isomeric SMILES

C1CCC2(C1)CCC[C@@H]2O

Canonical SMILES

C1CCC2(C1)CCCC2O

Origin of Product

United States

Advanced Synthetic Methodologies for 1s Spiro 4.4 Nonan 1 Ol

Historical Development of Spiroketal and Spirocyclic Alcohol Construction

The construction of spirocyclic frameworks, molecules defined by two rings sharing a single carbon atom, has a rich history in organic chemistry. Early efforts in the synthesis of spiroketals, a class of spirocycles containing an oxygen atom in each ring, laid the groundwork for the development of methods applicable to all-carbon spirocycles. mahidol.ac.th The initial approaches often relied on acid-catalyzed cyclization of dihydroxyketones, a method that, while effective in forming the spirocyclic core, generally lacks stereocontrol. researchgate.net

The growing importance of stereochemistry in pharmaceuticals and materials science spurred the development of more sophisticated strategies. The challenge lies in controlling the three-dimensional arrangement of atoms, particularly at the spirocyclic center and any adjacent stereocenters. This has led to a paradigm shift from thermodynamically controlled reactions to kinetically controlled processes, where the relative energies of the transition states, rather than the products, dictate the stereochemical outcome. This evolution has been marked by the introduction of asymmetric catalysis, the use of chiral auxiliaries, and the application of biocatalysis, all aimed at achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of spirocyclic compounds, including spirocyclic alcohols like (1S)-Spiro[4.4]nonan-1-ol.

Enantioselective Pathways to this compound

The synthesis of the specific (1S) enantiomer of Spiro[4.4]nonan-1-ol requires methods that can introduce chirality in a controlled manner. This is primarily achieved through enantioselective approaches that either directly form the desired stereocenter or resolve a racemic mixture.

Asymmetric Catalysis in Spirocyclization Reactions

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and enantioselectivity. In the context of this compound, a key strategy involves the asymmetric reduction of the corresponding prochiral ketone, spiro[4.4]nonan-1-one.

One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. wikipedia.orgorganic-chemistry.org This catalyst, derived from a chiral amino alcohol, coordinates with both the reducing agent (typically borane) and the ketone substrate, creating a chiral environment that directs the hydride delivery to one face of the carbonyl group. The reduction of spiro[4.4]nonan-1-one using a specific enantiomer of the CBS catalyst can afford this compound in high enantiomeric excess (ee). For instance, the reduction of spiro[4.4]nonan-1-one has been reported to yield the corresponding alcohol with an enantiomeric excess of 82%. researchgate.net

Another approach involves the asymmetric hydrogenation of spiro[4.4]nonan-1-one using transition metal catalysts complexed with chiral ligands. nih.govnih.gov Chiral phosphine (B1218219) ligands, particularly those with a rigid spirocyclic backbone, have shown great promise in such reactions. nih.govnih.gov These catalysts can achieve high turnover numbers and excellent enantioselectivities in the hydrogenation of a variety of ketones.

Catalyst/MethodSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
(R)-CBS CatalystSpiro[4.4]nonan-1-one(S)-Spiro[4.4]nonan-1-ol-82 researchgate.net
Chiral OxazaborolidineRacemic Spiro[4.4]nonane-1,6-dioneEnantiopure Spirodiols-High researchgate.net

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mx After the desired stereocenter has been established, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in stereoselective alkylations and aldol (B89426) reactions. santiago-lab.comnih.gov

Chemoenzymatic Transformations Leading to this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations. A notable example in the synthesis of a precursor to this compound is the kinetic resolution of racemic spiro[4.4]nonane-1,6-dione using baker's yeast (Saccharomyces cerevisiae). researchgate.net

In this process, the yeast selectively reduces one enantiomer of the dione (B5365651) to the corresponding diol at a much faster rate than the other enantiomer. This allows for the separation of the unreacted, enantiomerically enriched dione from the chiral diol. Specifically, the bioreduction of racemic spiro[4.4]nonane-1,6-dione can provide the (S)-enantiomer of the dione with high enantiomeric excess (>99% ee). researchgate.net This enantiopure dione can then be stereoselectively reduced to the corresponding diol, and subsequently, through selective functional group manipulation, to this compound. This method offers a practical and environmentally benign route to enantiopure starting materials.

Enzyme/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Baker's YeastRacemic Spiro[4.4]nonane-1,6-dione(S)-Spiro[4.4]nonane-1,6-dione42>99 researchgate.net

Diastereoselective Routes to Spiro[4.4]nonan-1-ol Precursors

The synthesis of spiro[4.4]nonane systems often involves the formation of multiple stereocenters. Diastereoselective reactions are crucial for controlling the relative stereochemistry of these centers. The construction of the spiro[4.4]nonane core can be achieved through various cyclization strategies, where the stereochemical outcome is influenced by the reaction conditions and the nature of the starting materials.

One common approach is the intramolecular cyclization of a suitably substituted cyclopentane (B165970) derivative. For example, the Dieckmann condensation of a diester or the intramolecular alkylation of an enolate can lead to the formation of the second five-membered ring. The stereochemistry of the newly formed stereocenters can often be controlled by the existing stereocenters in the starting material or by the use of specific reagents and reaction conditions.

Palladium-catalyzed intramolecular Mizoroki-Heck annulations have been successfully employed for the diastereoselective synthesis of spiroindolines, demonstrating the power of this method in constructing spirocyclic systems with high stereocontrol. nih.gov In these reactions, the stereoselectivity is often greater than 98%. nih.gov While not directly applied to this compound, this methodology highlights a powerful strategy for diastereoselective spirocyclization.

Total Synthesis of Complex Molecules Featuring the Spiro[4.4]nonane Motif

The spiro[4.4]nonane skeleton is a structural motif found in a number of natural products, and the development of synthetic routes to these complex molecules serves as a testament to the power of modern organic synthesis. The total synthesis of such molecules often requires a combination of the advanced methodologies discussed above to control the intricate stereochemistry of the target.

An example of a natural product class containing a spiro[4.4]nonane core is the acorus spiroalkaloids, isolated from the plant Acorus calamus. The total synthesis of members of this family, such as acorusine and isoacoritine, presents a significant synthetic challenge due to the presence of the spirocyclic system and multiple stereocenters. The strategies employed in these syntheses often involve a key spirocyclization step where the stereochemistry is carefully controlled. These total syntheses not only provide access to these biologically active molecules for further study but also drive the development of new and innovative synthetic methods.

Comparative Analysis of Synthetic Efficiency, Yields, and Enantioselectivity

The synthesis of enantiomerically pure this compound primarily relies on two key strategies: the asymmetric reduction of the prochiral precursor, spiro[4.4]nonan-1-one, and the kinetic resolution of the racemic (±)-spiro[4.4]nonan-1-ol. Both chemical and biocatalytic approaches have been explored, demonstrating varying degrees of success in terms of yield and stereochemical control.

A significant advancement in the asymmetric reduction of ketones has been the application of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. nih.govinsuf.orginsuf.org These catalysts, in combination with a stoichiometric reducing agent like borane, facilitate the enantioselective reduction of a wide range of ketones. insuf.orgsioc-journal.cn While specific data for the CBS reduction of spiro[4.4]nonan-1-one to this compound is not extensively documented in comparative studies, the well-established high enantioselectivity of this method for other ketones suggests it as a highly viable route.

Biocatalysis offers a powerful alternative for achieving high enantiopurity. The use of enzymes, particularly lipases and whole-cell systems, has proven effective in the synthesis of chiral spirocyclic compounds. For instance, the kinetic resolution of racemic spiro[4.4]nonane-1,6-dione precursors using baker's yeast has been shown to produce high enantiomeric excess (ee). mdpi.com This success highlights the potential for similar biocatalytic resolutions of (±)-spiro[4.4]nonan-1-ol.

Lipase-catalyzed kinetic resolution is a widely employed technique for separating enantiomers of racemic alcohols. This method involves the enantioselective acylation of one enantiomer, leaving the other unreacted and in high enantiomeric purity. The efficiency of this process is highly dependent on the specific lipase, solvent, and acyl donor used.

To provide a clear comparison, the following table summarizes hypothetical data based on typical results obtained for similar substrates using these advanced synthetic methodologies.

Interactive Data Table: Comparative Synthesis of this compound

MethodCatalyst/EnzymeReducing Agent/Acyl DonorSolventYield (%)Enantiomeric Excess (ee) (%)
Asymmetric Reduction(R)-CBS CatalystBoraneTHF8595
Kinetic ResolutionLipase AKVinyl AcetateDiisopropyl Ether45 (for alcohol)>99
Kinetic ResolutionLipase PS-C "Amano" IIIsopropenyl AcetateHexane48 (for alcohol)98
Biocatalytic ReductionBaker's Yeast-Glucose/Water7592

The data illustrates that both asymmetric reduction and kinetic resolution are powerful techniques for obtaining this compound with high enantiomeric purity. The choice of method often depends on the desired balance between yield and enantioselectivity, as well as practical considerations such as catalyst availability and cost. While kinetic resolution can provide exceptionally high enantiomeric excess, the theoretical maximum yield for the desired enantiomer is 50%. In contrast, asymmetric reduction offers the potential for higher yields of the target enantiomer in a single step.

Further research and direct comparative studies are needed to fully optimize the synthesis of this compound and to provide a more comprehensive understanding of the most efficient and selective methodologies.

Stereochemical Characterization and Elucidation of 1s Spiro 4.4 Nonan 1 Ol

Quantitative Assessment of Enantiomeric Excess and Diastereomeric Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other in a mixture. It is a critical parameter for any chiral compound. Diastereomeric purity is similarly important when a compound has multiple stereocenters.

The enantiomeric excess of a sample of (1S)-Spiro[4.4]nonan-1-ol can be determined by several methods:

Chiral Chromatography (GC or HPLC): This is one of the most common and accurate methods. The enantiomers are separated on a chiral stationary phase (CSP). The relative areas of the two enantiomeric peaks in the chromatogram directly correspond to their ratio in the mixture, from which the ee can be calculated.

NMR Spectroscopy with Chiral Derivatizing Agents: As described in the Mosher's ester analysis, reacting the alcohol with an enantiomerically pure chiral reagent (like MTPA) produces diastereomers. umn.edu The integration of specific, well-resolved signals for each diastereomer in the NMR spectrum allows for the calculation of the diastereomeric ratio, which directly reflects the original enantiomeric ratio of the alcohol. springernature.com

NMR Spectroscopy with Chiral Solvating Agents: Adding a chiral solvating agent to the NMR tube containing the enantiomeric mixture can induce a small chemical shift difference between the signals of the two enantiomers, allowing for their quantification by integration.

The formula for calculating enantiomeric excess is: % ee = (|[R] - [S]| / ([R] + [S])) x 100 Alternatively, it can be expressed in terms of the specific rotation of the mixture versus the pure enantiomer. youtube.comyoutube.com

Method Principle Advantages
Chiral HPLC/GC Physical separation of enantiomers on a chiral stationary phase.High accuracy, direct quantification.
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with distinct NMR signals.Does not require physical separation; can be done on small scales. umn.edu
NMR with Chiral Solvating Agents Formation of transient diastereomeric complexes that have different NMR chemical shifts.Simple procedure, no chemical modification of the analyte needed.

Detailed Conformational Analysis of the Spiro[4.4]nonane System

The conformation of each five-membered ring in the spiro[4.4]nonane system is not planar. Cyclopentane (B165970) rings typically adopt non-planar conformations to relieve torsional strain, most commonly the envelope (Cₛ) or the **half-chair (C₂) ** conformations. In the spiro[4.4]nonane framework, the rings are in a constant state of dynamic interconversion between these forms, a process known as pseudorotation.

Studies on derivatives, such as spiro[4.4]nonane-1,6-dione, have shown that the five-membered rings adopt a conformation that is an intermediate between the ideal envelope and half-chair forms, though it is often closer to the half-chair. rsc.org The presence of substituents, such as the hydroxyl group in this compound, will influence the conformational equilibrium. The hydroxyl group can occupy either a pseudo-axial or a pseudo-equatorial position, and the preferred conformation will be the one that minimizes steric interactions. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, are key tools used to determine the preferred conformation and the orientation of substituents on the spiro[4.4]nonane ring system.

Reaction Chemistry and Functionalization of 1s Spiro 4.4 Nonan 1 Ol

Transformations Centered on the Hydroxyl Functional Group

The hydroxyl group of (1S)-Spiro[4.4]nonan-1-ol serves as a primary handle for a range of functionalization reactions, allowing for its conversion into a variety of derivatives and more complex molecular architectures.

Esterification, Etherification, and Related Derivatizations

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation that modifies the polarity, steric bulk, and reactivity of the parent alcohol.

Esterification: Standard esterification protocols can be readily applied to this compound. For instance, reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding ester. A prime example is the synthesis of (1S)-Spiro[4.4]nonan-1-yl acetate. This can be achieved by treating the alcohol with acetyl chloride in a suitable solvent like dichloromethane.

ReactantsReagentsProduct
This compound, Acetyl chloridePyridine, Dichloromethane(1S)-Spiro[4.4]nonan-1-yl acetate
This compound, Acetic anhydride4-Dimethylaminopyridine (DMAP), Triethylamine(1S)-Spiro[4.4]nonan-1-yl acetate

Etherification: The Williamson ether synthesis provides a classic and effective method for the preparation of ethers from this compound. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.orgyoutube.com This SN2 reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.orgyoutube.com For example, treatment of this compound with a strong base like sodium hydride, followed by the addition of an alkyl halide such as methyl iodide, would produce the corresponding methyl ether.

ReactantsReagentsProduct
This compound, Methyl iodideSodium hydride, Tetrahydrofuran1-Methoxy-(1S)-spiro[4.4]nonane
This compound, Benzyl bromidePotassium hydride, Tetrahydrofuran1-(Benzyloxy)-(1S)-spiro[4.4]nonane

Selective Oxidation Reactions

The secondary alcohol functionality of this compound can be selectively oxidized to the corresponding ketone, (S)-Spiro[4.4]nonan-1-one, using a variety of modern and classical oxidizing agents. The choice of reagent is often dictated by the desired reaction conditions and the tolerance of other functional groups within the molecule.

Commonly employed methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high yields.

Starting MaterialReagentProduct
This compoundSwern Oxidation (DMSO, (COCl)₂, Et₃N)(S)-Spiro[4.4]nonan-1-one
This compoundDess-Martin Periodinane (DMP)(S)-Spiro[4.4]nonan-1-one

The resulting chiral ketone, (S)-Spiro[4.4]nonan-1-one, is a valuable synthetic intermediate in its own right, providing an electrophilic center for further carbon-carbon bond-forming reactions.

Conversion to Chiral Building Blocks and Ligand Precursors

The inherent chirality and rigid spirocyclic framework of this compound make it an attractive starting material for the synthesis of more complex chiral building blocks and precursors to chiral ligands for asymmetric catalysis. For instance, stereoselective reduction of the corresponding ketone, spiro[4.4]nonane-1,6-dione, can lead to the formation of chiral diols. These diols, in turn, can be converted into chiral phosphine (B1218219) ligands. While direct conversion from the mono-alcohol is less common, it can serve as a precursor to di-functionalized spiro[4.4]nonanes through multi-step sequences.

Reactivity and Functionalization of the Spiro[4.4]nonane Carbon Skeleton

Beyond the transformations of the hydroxyl group, the carbon skeleton of this compound can also be subjected to various reactions, leading to skeletal rearrangements or the introduction of new functional groups at peripheral positions.

Skeletal Rearrangements and Ring Expansion/Contraction

While the saturated spiro[4.4]nonane framework is generally stable, under certain conditions, it can undergo skeletal rearrangements. For instance, acid-catalyzed Wagner-Meerwein type rearrangements could potentially lead to the formation of different bicyclic systems, although specific examples starting from this compound are not extensively documented in the literature.

Research on related unsaturated systems, such as spiro[4.4]nonatrienes, has shown that palladium-mediated conditions can facilitate skeletal rearrangements to form annulated fulvenes. nih.gov Such studies suggest the potential for transition metal-catalyzed rearrangements of derivatives of this compound.

Regioselective Functionalization of Peripheral Positions

The functionalization of the C-H bonds at positions remote from the hydroxyl group presents a significant synthetic challenge due to the lack of inherent reactivity of these saturated carbon centers. However, modern synthetic methods, such as directed C-H activation, offer potential pathways for the regioselective introduction of functional groups. d-nb.infonih.gov

By employing a directing group, which can be derived from the hydroxyl functionality of this compound, it may be possible to selectively activate and functionalize a specific C-H bond on the spirocyclic scaffold. This approach would allow for the synthesis of a wide range of novel spiro[4.4]nonane derivatives with tailored properties. While specific applications to this compound are an area of ongoing research, the principles of directed C-H functionalization hold promise for expanding the synthetic utility of this chiral building block.

Mechanistic Investigations of Novel Reaction Pathways Involving this compound

The exploration of novel reaction pathways involving this compound is paramount for expanding its utility in synthetic chemistry. Mechanistic investigations, combining computational and experimental approaches, are key to unlocking its full potential.

One area of significant interest is the behavior of related spiro[4.4]nonatriene systems in transition-metal-catalyzed rearrangements. For instance, studies on carboxy-substituted spiro[4.4]nonatrienes have revealed novel palladium(II)-mediated 1,5-vinyl shifts. Current time information in Le Flore County, US. These investigations, supported by Density Functional Theory (DFT) calculations, provide a framework for understanding potential carbon-carbon bond cleavage and migration pathways that could be relevant to functionalized derivatives of this compound. Current time information in Le Flore County, US. The computational and empirical data from such studies help in mapping the energy landscapes of potential transition states and intermediates, offering predictive power for designing new reactions. Current time information in Le Flore County, US.

Furthermore, the involvement of radical intermediates in reactions of sterically hindered systems is a recurring theme. Preliminary mechanistic studies on cobalt-catalyzed asymmetric reductive reactions, for example, have suggested the operation of radical pathways. acs.org The use of radical scavengers in these reactions led to the suppression of product formation, supporting the intermediacy of radical species. acs.org Such findings are pertinent when considering functionalization reactions of this compound, particularly those involving transition metals or radical initiators.

The table below summarizes key mechanistic insights from related spirocyclic systems that could inform the study of this compound's reactivity.

Mechanistic FeatureInvestigated SystemMethodologyPotential Relevance to this compound
Pd(II)-mediated 1,5-vinyl shift Carboxy-substituted spiro[4.4]nonatrieneDFT Calculations, Empirical Studies Current time information in Le Flore County, US.Understanding potential rearrangement pathways of unsaturated derivatives.
Radical Intermediates Cobalt-catalyzed reductive couplingsRadical Scavenger Experiments acs.orgPredicting outcomes in reactions involving transition metals or radical conditions.
Cooperative Asymmetric Dual Catalysis Amination of chiral alcoholsDFT Computations nih.govDesigning enantioselective functionalizations of the hydroxyl group.

In the context of functionalizing the hydroxyl group of this compound, mechanistic studies on the amination of other chiral alcohols using cooperative asymmetric dual catalysis offer valuable parallels. DFT computations have elucidated a "borrowing hydrogen" mechanism where a chiral phosphoric acid and a chiral iridium complex work in concert. nih.gov The study detailed the noncovalent interactions within the catalytic pocket that dictate stereoselectivity. nih.gov Such detailed computational analysis of transition states provides a roadmap for developing highly enantioselective methods for introducing new functional groups at the C1 position of the spiro[4.4]nonane core.

While direct experimental and computational data on the reaction mechanisms of this compound are still forthcoming in the scientific literature, the existing body of work on related chiral spirocycles and alcohols provides a solid foundation for future investigations. The intricate stereoelectronic properties of this unique molecule promise a rich field of discovery for chemists exploring novel reaction pathways and their underlying mechanisms.

Computational and Theoretical Investigations of 1s Spiro 4.4 Nonan 1 Ol

Quantum Chemical Calculations for Geometrical and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the molecular structure and electronic properties of spirocyclic compounds. nih.gov These calculations help in understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

The spiro[4.4]nonane framework is characterized by two five-membered rings connected by a single spiroatom. The cyclopentane (B165970) rings in this system are not planar and can adopt various conformations, such as the envelope and half-chair forms. For the related compound (S)-(–)-spiro(4,4)nonane-1,6-dione, X-ray analysis has shown that the five-membered rings adopt a conformation that is intermediate between the envelope and half-chair forms. rsc.org

Table 1: Hypothetical Conformational Analysis of (1S)-Spiro[4.4]nonan-1-ol This table presents hypothetical data for illustrative purposes, based on typical computational results for similar molecules.

Conformer Dihedral Angle (C1-C9-C5-C6) (°) Relative Energy (kcal/mol) Population (%) at 298 K
A 35 0.00 65
B -38 0.45 30

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TDDFT) is a common method used to simulate electronic spectra, such as Circular Dichroism (CD) spectra. nih.gov The CD spectrum is particularly important for chiral molecules like this compound as it is highly sensitive to the molecule's three-dimensional structure. nih.gov Studies on other chiral spiro[4.4]nonane derivatives have demonstrated the use of CD spectroscopy to probe their stereochemistry. rsc.org

Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the structure and assign specific resonances. The reliability of such calculations has been demonstrated for other spirocyclic systems where simulated NMR results were in good agreement with experimental data. nih.gov

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

Parameter Calculated Value (DFT) Experimental Value
¹³C NMR Shift (C1) 78.5 ppm 79.2 ppm
¹H NMR Shift (H1) 4.15 ppm 4.21 ppm

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its behavior in different environments. These simulations can model the interactions between the molecule and solvent molecules, revealing how the solvent affects its conformational preferences and dynamics. nih.gov

MD simulations are also employed to study intermolecular interactions, such as how molecules of this compound interact with each other in the liquid or solid state. This is crucial for understanding macroscopic properties like boiling point and solubility. In the context of drug discovery, MD simulations can be used to model the interaction of spiro compounds with biological targets like proteins or DNA. nih.govacs.org

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. For instance, computational studies on the thermolysis of spiro[4.4]nonadiene have been used to compare different proposed reaction mechanisms and determine the most likely pathway by comparing calculated activation energies with experimental values. tue.nl

For this compound, computational methods could be used to study various reactions, such as oxidation of the alcohol to the corresponding ketone or substitution reactions at the hydroxyl group. These calculations would identify the transition state structures and provide insights into the stereoselectivity of the reactions.

In Silico Design and Prediction of Novel Analogues and Reactivity

The insights gained from computational studies can be leveraged for the in silico design of novel analogues of this compound with desired properties. By modifying the structure of the parent molecule in a computational model, it is possible to predict how these changes will affect its reactivity, stereochemistry, and biological activity. This approach accelerates the discovery of new functional molecules. rsc.org

For example, computational screening of virtual libraries of spiro compounds can identify candidates with potential applications as drugs or materials. tandfonline.comresearchgate.net The design of these new molecules is often guided by principles of structure-activity relationships established through computational and experimental studies of existing compounds. researchgate.net

Applications of 1s Spiro 4.4 Nonan 1 Ol in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure structure of (1S)-Spiro[4.4]nonan-1-ol makes it a strategic starting point for constructing complex chiral molecules. Its spirocyclic core imparts conformational rigidity and a defined spatial arrangement of functional groups, which is highly advantageous in asymmetric synthesis.

This compound is a key precursor for creating a variety of enantiopure intermediates that are otherwise challenging to synthesize. A primary example is its relationship with enantiopure spiro[4.4]nonane-1,6-dione, a versatile intermediate for developing chiral ligands. researchgate.net The synthesis of this dione (B5365651) can be achieved through a multi-step sequence, and its subsequent asymmetric reduction, for instance, using an oxazaborolidine reagent, can yield enantiomerically pure spirodiols. These diols, including the parent (1S,5S,6S)-spiro[4.4]nonane-1,6-diol, are themselves valuable chiral auxiliaries. researchgate.net

Furthermore, the enantiomers of spiro[4.4]nonane-1,6-diol have been transformed into key intermediates for the synthesis of spirocyclic cyclopentenones. acs.orgnih.gov For example, the levorotatory diol can be converted through a sequence of monosilylation, dehydration, and oxidation to furnish a key cyclopentenone intermediate. acs.orgnih.gov These transformations highlight how the stereochemistry of the initial spiro[4.4]nonane alcohol or diol dictates the absolute configuration of the resulting complex intermediates. acs.orgnih.gov

The unique topology of the spiro[4.4]nonane skeleton is found in various natural products. Consequently, this compound and its derivatives are attractive starting materials for the total synthesis of these natural products and their analogues. A significant application is in the synthesis of C-spironucleosides, which are nucleoside analogues with potential therapeutic properties. thieme-connect.de

Researchers have developed practical routes to enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides starting from enantiomerically related spiro[4.4]nonane-1,6-diols. acs.orgnih.govresearchgate.net These synthetic pathways involve converting the diols into spirocyclic cyclopentenones, which then serve as the foundation for constructing the novel 2'-deoxyribonucleoside structures. acs.orgnih.gov The ability to access both epimeric carbaspironucleosides from the enantiomers of the starting diol showcases the versatility of the spiro[4.4]nonane framework in creating diverse and complex bioactive molecule analogues. researchgate.net

Precursor to Chiral Ligands and Catalysts in Asymmetric Transformations

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The rigid spiro[4.4]nonane backbone has proven to be an excellent scaffold for designing highly effective ligands and organocatalysts, prized for their ability to create a well-defined chiral environment around a metal center.

The spiro[4.4]nonane framework, often derived from precursors like spiro[4.4]nonane-1,6-dione, is central to a class of privileged ligands known as SDP (Spiro Diphosphine) ligands. nih.gov These C2-symmetric diphosphine ligands have been synthesized and found to form highly active ruthenium complexes for asymmetric hydrogenation. nih.govacs.org

Beyond metal catalysis, the spiro scaffold has been employed in organocatalysis. For example, a C2-chiral spiro diphosphine oxide, known as SpinPO, has been developed. This organocatalyst has demonstrated high efficiency and enantioselectivity in double-aldol reactions. Other developments include Si-centered spirodiphosphines (Si-SDPs), which have shown superior reactivity in the Rh-catalyzed hydrosilylation/cyclization of 1,6-enynes compared to other C2-symmetric diphosphines. nih.gov

Ligands derived from the spiro[4.4]nonane skeleton have been successfully applied in a wide array of asymmetric catalytic reactions, achieving high levels of stereocontrol.

Key Applications of Spiro-Based Catalysts:

Catalytic ReactionLigand/Catalyst TypeSubstrate ExampleEfficacy
Asymmetric HydrogenationRu-SDP ComplexesAromatic & Heteroaromatic KetonesUp to 99.5% ee, S/C up to 100,000
Asymmetric AllylationPd-Spiro PhospholaneAldehydes with Allylic AlcoholsUp to 83% ee, up to 99:1 dr
Double-Aldol ReactionSpinPO (Organocatalyst)Ketones and AldehydesHigh efficiency and enantioselectivity
Hydrosilylation/CyclizationRh-Si-SDP Complexes1,6-EnynesUp to 96% yield, 92% ee

Ruthenium complexes of SDP ligands are notable for their exceptional activity and enantioselectivity in the hydrogenation of various ketones. acs.org In palladium-catalyzed reactions, a chiral monodentate spiro phenylphospholane ligand has been effective for the enantioselective allylation of aldehydes, producing homoallylic alcohols with good enantioselectivities and excellent diastereoselectivities. acs.orgnih.gov These examples underscore the profound impact of the rigid spirocyclic backbone on the efficacy of asymmetric transformations. acs.orgacs.org

Exploration of this compound in Advanced Materials Chemistry

While the primary applications of this compound and its derivatives are in synthesis and catalysis, the unique structural and electronic properties of spiro compounds have led to their exploration in advanced materials. The spiro-linkage connects two perpendicular π-conjugated systems, enabling unique optoelectronic properties. researchgate.net

A prominent application is in the field of photovoltaics, specifically in Perovskite Solar Cells (PSCs). Spiro-based molecules, most notably 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD), are benchmark hole-transport materials (HTMs). acs.orgnih.gov These materials are crucial for efficiently extracting and transporting charge carriers generated by the perovskite layer, but they often require chemical dopants to improve their low conductivity. acs.orgnih.gov

Recent research has focused on developing new dopant-free, spiro-linked molecular HTMs for use in inverted PSC architectures. researchgate.net Spiro compounds can also be used as interfacial layers to improve the crystallization of the perovskite film, passivate defects, and reduce charge carrier recombination, ultimately boosting the power conversion efficiency and stability of the solar cells. scispace.comresearchgate.net The hydrophobic nature of some spiro-based dopants can also enhance the long-term operational stability of PSCs in ambient conditions. nih.gov

Incorporation into Chiral Polymeric Architectures for Optical Applications

The development of chiral polymers with specific optical properties is a significant area of materials science, with applications in optical devices, sensors, and chiroptical materials. The incorporation of chiral monomers into a polymer backbone can induce a higher-order helical structure, leading to materials with unique light-polarizing or nonlinear optical properties.

While direct polymerization of this compound is not extensively documented in peer-reviewed literature, its potential as a chiral monomer can be inferred from the behavior of related spirocyclic compounds. The rigid spiro[4.4]nonane framework is an ideal candidate for creating polymers with a stable, helical conformation. The hydroxyl group of this compound provides a reactive handle for polymerization, for instance, through esterification or etherification to form acrylate, methacrylate, or vinyl ether monomers. Subsequent polymerization of these monomers could lead to chiral polymers whose optical activity would be significantly influenced by the stereocenter of the spiro[4.4]nonan-1-ol unit.

Table 1: Potential Monomers Derived from this compound for Chiral Polymer Synthesis

Monomer NameChemical StructurePolymerization MethodPotential Polymer Properties
(1S)-Spiro[4.4]nonan-1-yl acrylateRadical PolymerizationHigh thermal stability, specific optical rotation
(1S)-Spiro[4.4]nonan-1-yl methacrylateRadical PolymerizationEnhanced rigidity, potential for high refractive index
1-(((1S)-Spiro[4.4]nonan-1-yl)oxy)etheneCationic PolymerizationControlled molecular weight, defined helicity

The optical properties of such polymers, including their specific rotation and circular dichroism, would be of primary interest. These characteristics are crucial for applications in chiral optics, such as in the fabrication of polarization-sensitive films and chiral photonic materials.

Role in Chiral Recognition Materials

Chiral recognition is a critical process in various fields, including pharmaceuticals, agrochemicals, and analytical chemistry. The development of materials capable of enantioselective recognition is essential for the separation of racemic mixtures and for enantioselective sensing.

The compound this compound is a promising candidate for the development of chiral recognition materials. Its distinct three-dimensional structure can create a chiral environment that allows for differential interactions with the enantiomers of a guest molecule.

One of the most common applications of chiral molecules in this context is in the preparation of chiral stationary phases (CSPs) for chromatography. This compound can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a CSP. The hydroxyl group facilitates this immobilization. The resulting CSP can then be used in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers.

A notable example from the literature, which highlights the potential of the spiro[4.4]nonane framework in chiral recognition, is the use of a derivative, (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol, as a chiral auxiliary. The enzymatic resolution of this compound has been studied in detail, demonstrating the high degree of enantioselectivity that the spirocyclic scaffold can induce. This inherent chirality is the key to its potential in chiral recognition.

Table 2: Potential Applications of this compound in Chiral Recognition

Application AreaMethod of IncorporationPrinciple of Recognition
Chiral Stationary Phases (HPLC, GC)Covalent bonding to silica supportDifferential diastereomeric interactions with enantiomers
Chiral SensorsFunctionalization of sensor surfacesEnantioselective binding leading to a detectable signal change
Chiral MembranesIncorporation into polymer membranesEnantioselective transport across the membrane

The effectiveness of a chiral recognition material based on this compound would depend on the nature of the analyte and the specific interactions (e.g., hydrogen bonding, steric hindrance) between the chiral selector and the enantiomers of the substance being separated.

Advanced Spectroscopic and Chromatographic Techniques for the Study of 1s Spiro 4.4 Nonan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural and Stereoisomer Distinction

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (1S)-Spiro[4.4]nonan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the chemical environment of each atom.

In the ¹H NMR spectrum, the protons within the two cyclopentane (B165970) rings exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of the protons are influenced by their spatial orientation relative to the hydroxyl group and the spirocyclic center. The proton attached to the carbinol carbon (CH-OH) typically appears as a distinct multiplet.

¹³C NMR spectroscopy is equally vital for confirming the carbon skeleton. The spectrum of spiro[4.4]nonan-1-ol will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. chemnet.com The chemical shift of the carbinol carbon is characteristically downfield due to the deshielding effect of the oxygen atom. While standard NMR can confirm the connectivity of atoms, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to distinguish between stereoisomers by providing information about the spatial proximity of protons.

Table 1: Predicted NMR Data for Spiro[4.4]nonan-1-ol

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-H~3.8-4.2~75-80
C2-H₂~1.5-1.9~30-35
C3-H₂~1.4-1.8~22-27
C4-H₂~1.5-1.9~30-35
C5 (spiro)-~55-60
C6-H₂~1.4-1.8~25-30
C7-H₂~1.3-1.7~24-29
C8-H₂~1.4-1.8~25-30
C9-H₂~1.5-1.9~38-43

Note: The data presented are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques for Mechanistic Pathway Tracing and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation pathways. Under electron ionization (EI), the molecule typically undergoes fragmentation, providing valuable structural information.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), which is often observed in the mass spectrum of spiro[4.4]nonan-1-ol. youtube.com Another characteristic fragmentation is alpha-cleavage, involving the breaking of the C-C bond adjacent to the hydroxyl group. libretexts.org For spiro[4.4]nonan-1-ol, this would result in the formation of a resonance-stabilized oxonium ion. The fragmentation pattern of cyclic alcohols can also involve complex ring cleavages. whitman.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass and for identifying impurities. Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is an effective method for impurity profiling, allowing for the detection and identification of even trace amounts of by-products or degradation products.

Table 2: Expected Mass Spectrometry Fragmentation for Spiro[4.4]nonan-1-ol

m/z Value Possible Fragment Fragmentation Pathway
140[C₉H₁₆O]⁺Molecular Ion (M⁺)
122[C₉H₁₄]⁺Loss of H₂O
111[C₈H₁₅]⁺Loss of CH₂OH
97[C₇H₁₃]⁺Ring fragmentation
83[C₆H₁₁]⁺Ring fragmentation

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com It is a powerful method for determining the absolute configuration of chiral molecules in solution, including this compound. biotools.usualberta.ca

The VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure. wikipedia.org The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer (e.g., the (1S)-enantiomer). americanlaboratory.com A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com This technique is particularly valuable when obtaining single crystals for X-ray crystallography is challenging. biotools.usamericanlaboratory.com

The steps for VCD analysis typically involve:

Measuring the experimental VCD spectrum of the sample in a suitable solvent. biotools.us

Performing computational calculations (often using Density Functional Theory, DFT) to predict the VCD spectrum for one enantiomer. wikipedia.orgamericanlaboratory.com

Comparing the signs and relative intensities of the bands in the experimental and calculated spectra to assign the absolute configuration. americanlaboratory.com

Advanced Chromatographic Methods for Stereoisomer Separation and Purity Assessment (e.g., Chiral HPLC, Chiral GC)

The separation of enantiomers is a critical aspect of the analysis of this compound, and advanced chromatographic techniques are essential for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers. csfarmacie.cz This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. chiralpedia.comsepscience.com The choice of the CSP and the mobile phase is crucial for achieving optimal resolution. Polysaccharide-based CSPs are among the most common and effective for a wide range of chiral compounds. chiralpedia.com

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. Similar to chiral HPLC, it utilizes a chiral stationary phase. The enantiomers of spiro[4.4]nonan-1-ol, or a suitable derivative, can be separated based on their differential interactions with the CSP.

These chiral chromatographic methods are not only used for preparative separation but are also vital for determining the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound. libretexts.org By analyzing a sample and comparing the peak areas of the two enantiomers, the percentage of each enantiomer in the mixture can be accurately quantified. libretexts.orgyoutube.com This is crucial for ensuring the quality and stereochemical integrity of the target compound.

Table 3: Comparison of Chiral Chromatographic Techniques

Technique Principle Advantages Considerations
Chiral HPLC Differential interaction with a chiral stationary phase in the liquid phase. chiralpedia.comWide applicability, variety of available CSPs, suitable for preparative scale.Can be more expensive, mobile phase selection is critical. sepscience.com
Chiral GC Differential interaction with a chiral stationary phase in the gas phase.High resolution, fast analysis times.Compound must be volatile or derivatized to be volatile.

Q & A

Q. What synthetic methodologies are most effective for producing enantiopure (1S)-Spiro[4.4]nonan-1-ol?

Answer: Enantioselective synthesis of this compound can be achieved via two primary routes:

  • 1,3-Dipolar Cycloaddition : Nitrilimines generated in situ from hydrazonyl halides react with CS₂ under transition-metal-free conditions to form spiro[4.4] scaffolds with high yields (up to 96%) and stereochemical control .
  • Enzymatic Resolution : Subtilisin Carlsberg exhibits high enantioselectivity for resolving racemic mixtures of spiro compounds. For example, enantiocomplementary resolution of cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol demonstrates the role of enzyme-substrate interactions in achieving enantiopurity .
    Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization and confirm stereochemistry via chiral HPLC or X-ray crystallography.

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer: Use multinuclear NMR spectroscopy to confirm spiro connectivity and stereochemistry:

  • ¹H/¹³C NMR : Assign signals using selective decoupling and iterative computational matching. For spiro[4.4] systems, high-field "inner" olefinic protons (δ ~5.2–5.5 ppm) and distinct carbonyl signals (δ ~170–175 ppm) are diagnostic .
  • Coupling Constants : Compare experimental JHHJ_{\text{HH}} and JCHJ_{\text{CH}} values with density functional theory (DFT) calculations to verify bond localization .
    Validation Tools : Cross-reference with databases like NIST Chemistry WebBook for spectral consistency .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in spiro compound reactivity under varying catalytic conditions?

Answer: Contradictions in reactivity (e.g., unexpected byproducts or yield fluctuations) may arise from:

  • Catalytic Promiscuity : Enzymes like subtilisin Carlsberg can catalyze non-native reactions (e.g., esterification) under altered pH or solvent conditions, leading to competing pathways .
  • Stereoelectronic Effects : Spiro systems exhibit unique torsional strain and orbital alignment, which influence regioselectivity in cycloadditions. For example, 1,3-dipolar reactions with CS₂ favor spiro[4.4]thiadiazole formation due to minimized steric hindrance at the spiro junction .
    Mitigation Strategy : Conduct kinetic isotope effect (KIE) studies and in situ IR monitoring to track intermediate formation .

Q. How can computational models resolve conflicting NMR assignments for spiro compounds?

Answer: Discrepancies in spectral assignments (e.g., overlapping signals or ambiguous coupling constants) require:

  • DFT-Based Simulations : Calculate chemical shifts and coupling constants using software like Gaussian or ORCA. For spiro[4.4]nonadiene-1,3, iterative computational matching of experimental and theoretical JJ-values resolved ambiguities in olefinic proton assignments .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent line broadening to identify conformational exchange processes that obscure spectral clarity .
    Case Study : Disputed "spiro-aromaticity" in nonadienes was resolved by correlating JHHJ_{\text{HH}} values with bond localization patterns .

Q. What statistical approaches are suitable for analyzing multifactorial effects on spiro compound bioactivity?

Answer: Use mixed-design ANOVA to evaluate interactions between variables:

  • Factors : Catalyst type (fixed), reaction temperature (continuous), solvent polarity (nominal).
  • Hypotheses :
    • H0H_0: No interaction between catalyst and solvent (μA1B1=μA1B2=\mu_{\text{A1B1}} = \mu_{\text{A1B2}} = \dots).
    • HaH_a: Significant interaction (μAiBjμAiBk\mu_{\text{AiBj}} \neq \mu_{\text{AiBk}}).
  • Error Mitigation : Control Type I errors via Bonferroni correction and validate assumptions (homoscedasticity, normality) with Levene’s and Shapiro-Wilk tests .

Methodological Guidance

Q. How to design a robust literature review protocol for spiro compound research?

Answer: Follow the SPIROS framework :

Search Strategy : Use Boolean terms in Web of Science:

  • ("spiro[4.4]" OR "nonan-1-ol") AND ("synthesis" OR "NMR" OR "enantioselectivity").
  • Include grey literature (e.g., dissertations, preprints) for unpublished data .

Data Extraction : Tabulate spiro-specific properties (e.g., LogP, PSA) from PubChem and NIST .

Bias Assessment : Use STROBE criteria to evaluate observational studies for confounding variables .

Q. What protocols ensure reproducibility in spiro compound synthesis?

Answer:

  • Reagent Standardization : Use USP-grade reagents (e.g., CS₂ purity ≥99.5%) and validate via titration .
  • Reaction Monitoring : Track progress via TLC (Rf ~0.3 in hexane/EtOAc 7:3) or inline FTIR for intermediate detection .
  • Data Reporting : Include raw spectral files (NMR, MS) and crystallographic data (CIF) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.